molecular formula C13H13N3S B3049669 N-(2-Methylphenyl)-N'-(2-pyridinyl)thiourea CAS No. 21487-27-4

N-(2-Methylphenyl)-N'-(2-pyridinyl)thiourea

Cat. No.: B3049669
CAS No.: 21487-27-4
M. Wt: 243.33 g/mol
InChI Key: NWZAUKPEJKZNCA-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The specific structure of N-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea includes a 2-methylphenyl group and a 2-pyridinyl group attached to the nitrogen atoms of the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea can be synthesized through various methods. One common synthetic route involves the reaction of 2-methylphenyl isothiocyanate with 2-aminopyridine. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction can be represented as follows:

2-Methylphenyl isothiocyanate+2-AminopyridineN-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea\text{2-Methylphenyl isothiocyanate} + \text{2-Aminopyridine} \rightarrow \text{N-(2-Methylphenyl)-N'-(2-pyridinyl)thiourea} 2-Methylphenyl isothiocyanate+2-Aminopyridine→N-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea

Industrial Production Methods: In an industrial setting, the production of N-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound’s ability to chelate metal ions makes it useful in inhibiting metalloenzymes, which are enzymes that require metal ions for their activity. This inhibition can lead to therapeutic effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

N-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea can be compared with other thiourea derivatives, such as:

    N-Phenyl-N’-(2-pyridinyl)thiourea: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    N-(2-Methylphenyl)-N’-(4-pyridinyl)thiourea: The position of the pyridinyl group is different, which can influence the compound’s properties.

    N-(2-Methylphenyl)-N’-(2-thiazolyl)thiourea: Contains a thiazole ring instead of a pyridine ring, leading to different chemical and biological behaviors.

Properties

IUPAC Name

1-(2-methylphenyl)-3-pyridin-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-10-6-2-3-7-11(10)15-13(17)16-12-8-4-5-9-14-12/h2-9H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZAUKPEJKZNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175789
Record name N-(2-Methylphenyl)-N'-(2-pyridinyl)thiourea
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Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21487-27-4
Record name N-(2-Methylphenyl)-N'-(2-pyridinyl)thiourea
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Record name MLS000766117
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Record name N-(2-Methylphenyl)-N'-(2-pyridinyl)thiourea
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Record name 1-(2-PYRIDYL)-3-(ORTHO-TOLYL)-2-THIOUREA
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Record name N-(2-METHYLPHENYL)-N'-(2-PYRIDINYL)THIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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